molecular formula C21H19IN2O5S B298377 (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid

Cat. No. B298377
M. Wt: 538.4 g/mol
InChI Key: LDVUZKHVPQTQRH-FCBPJKEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as ETMIA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In

Mechanism of Action

The mechanism of action of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is regulated by a complex network of signaling pathways. This compound has been reported to activate the caspase cascade, which is a key component of the apoptosis pathway. The caspase cascade leads to the activation of downstream effector caspases, which cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against various cancer cell lines. In addition to inducing apoptosis, this compound has also been reported to inhibit cell proliferation and migration. This compound has also been shown to exhibit anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid is its potent cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the cytotoxicity of this compound may also affect normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on (4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid. One direction is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as an anti-cancer agent. Additionally, the potential applications of this compound in material science, particularly in the synthesis of MOFs, should be further explored. Finally, the development of new derivatives of this compound with improved solubility and selectivity may lead to the discovery of new anti-cancer drugs.

Synthesis Methods

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodo-6-methoxyphenol with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with thiosemicarbazide to form the final product, this compound. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, which is a programmed cell death process that is often disrupted in cancer cells. This compound has also been studied for its potential applications in material science, particularly in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

Molecular Formula

C21H19IN2O5S

Molecular Weight

538.4 g/mol

IUPAC Name

2-[4-[(E)-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C21H19IN2O5S/c1-3-24-20(27)17(30-21(24)23-14-7-5-4-6-8-14)11-13-9-15(22)19(16(10-13)28-2)29-12-18(25)26/h4-11H,3,12H2,1-2H3,(H,25,26)/b17-11+,23-21?

InChI Key

LDVUZKHVPQTQRH-FCBPJKEOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)I)OCC(=O)O)OC)/SC1=NC3=CC=CC=C3

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC(=O)O)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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